molecular formula C15H14N2O4S B2731713 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922137-92-6

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2731713
CAS No.: 922137-92-6
M. Wt: 318.35
InChI Key: KPNMHBVHLVGRQO-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.35. The purity is usually 95%.
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Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : 394.45 g/mol
  • CAS Number : 922035-00-5

Research indicates that compounds related to dibenzo[b,f][1,4]oxazepine derivatives exhibit various biological activities, including:

  • Histone Deacetylase Inhibition : These compounds have been identified as potential inhibitors of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation and cancer progression .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Studies have shown that this compound may exhibit anticancer activity through HDAC inhibition. This mechanism can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Antimicrobial Activity

The compound's structural similarity to other dibenzo derivatives suggests a potential for antimicrobial activity. Research on related compounds has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings highlight the need for further exploration into the specific antimicrobial spectrum of this compound.

Case Studies

  • In Vitro Studies : A study conducted on various dibenzo derivatives showed that modifications in the oxazepine ring significantly influenced their antimicrobial efficacy. The results indicated that certain substituents could enhance antibacterial activity against resistant strains .
  • HDAC Inhibition Assays : In a series of assays designed to evaluate HDAC inhibition, this compound displayed promising results comparable to established HDAC inhibitors .

Data Summary Table

PropertyValue
Molecular FormulaC21H18N2O4S
Molecular Weight394.45 g/mol
CAS Number922035-00-5
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
HDAC InhibitionYes

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-9-3-5-14-12(7-9)16-15(18)11-8-10(17-22(2,19)20)4-6-13(11)21-14/h3-8,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNMHBVHLVGRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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